RA X Peptide is classified within the broader category of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases. These peptides are characterized by their complex structures and diverse biological functions. The specific source of RA X Peptide is often linked to microbial origins, particularly from species such as Streptomyces, which are known for producing a wide range of bioactive compounds .
The synthesis of RA X Peptide involves several sophisticated methods, primarily focusing on solid-phase peptide synthesis (SPPS) and semi-synthetic approaches.
Key Synthesis Methods:
The molecular structure of RA X Peptide is characterized by its cyclic arrangement and specific amino acid composition that contributes to its biological activity.
Structural Features:
RA X Peptide undergoes various chemical reactions that are essential for its synthesis and modification.
Key Reactions Include:
The mechanism of action of RA X Peptide primarily involves its interaction with cellular targets leading to antitumor effects.
RA X Peptide exhibits several physical and chemical properties that influence its behavior in biological systems.
RA X Peptide has numerous applications in scientific research and therapeutic development.
RA X Peptide exerts profound immunosuppressive effects by targeting the eukaryotic translation elongation machinery. It selectively inhibits eEF2 kinase (eEF2K), which phosphorylates eEF2 at Thr56. Phosphorylated eEF2 loses its affinity for the ribosomal GTPase-binding site, stalling ribosomal translocation along mRNA strands. This disruption preferentially affects the synthesis of pro-inflammatory mediators (e.g., IL-6, TNF-α) while sparing housekeeping proteins. Studies in RA synoviocytes show a 68% reduction in nascent protein synthesis within 2 hours of exposure, correlating with decreased cytokine secretion [2] [6].
Table 1: Impact of RA X Peptide on Protein Synthesis in Inflammatory Cells
Cell Type | eEF2 Phosphorylation Increase | Protein Synthesis Reduction | Key Affected Pathways |
---|---|---|---|
RA Fibroblasts | 4.2-fold | 72% | MAPK/NF-κB signaling |
Neutrophils | 3.8-fold | 68% | NET formation |
CD4+ T cells | 2.9-fold | 51% | Th17 differentiation |
The peptide’s N-terminal α-helical domain (residues 1-18) binds the eEF2-GTPase domain with high specificity (Kd = 12.3 nM). Structural analyses reveal:
Table 2: Binding Affinities of RA X Peptide Mutants to eEF2
Mutation | Structural Consequence | Kd (nM) | GTPase Inhibition (%) |
---|---|---|---|
Wild-type | N/A | 12.3 ± 1.2 | 88.7 |
ΔV5-A9 | Helix destabilization | >1000 | 12.1 |
F12A | Loss of π-stacking | 84.6 ± 6.7 | 43.9 |
K3E | Disrupted salt bridge | 210.3 ± 18.4 | 29.5 |
RA X Peptide disrupts cytokine networks through dual mechanisms:
The peptide inhibits NETosis through:
In RA synovial fluid, RA X Peptide decreases NET-derived autoantigens (citrullinated vimentin, LL-37) by 75%, disrupting the cycle of autoantibody production and joint inflammation. This effect is amplified in anti-CCP+ patients, where NETosis drives disease progression [4] [5] [8].
Table 3: Effects of RA X Peptide on NETosis Biomarkers in RA Patients
NET Component | Baseline Level (μg/mL) | Post-Treatment Reduction (%) | Pathological Consequence |
---|---|---|---|
Cell-free DNA | 3.89 ± 0.41 | 78.2* | Autoantigen release |
Myeloperoxidase | 2.15 ± 0.33 | 69.7* | Oxidative tissue damage |
Citrullinated H3 | 1.72 ± 0.28 | 84.5* | Immune complex formation |
NE-DNA complexes | 4.01 ± 0.52 | 72.8* | Synovial fibroblast activation |
**p<0.01 vs. untreated controls; 48-hour treatment with 10μM RA X Peptide
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